molecular formula C8H7NS B1666778 Benzylisothiocyanate CAS No. 622-78-6

Benzylisothiocyanate

Cat. No. B1666778
CAS RN: 622-78-6
M. Wt: 149.21 g/mol
InChI Key: MDKCFLQDBWCQCV-UHFFFAOYSA-N
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Description

Benzyl isothiocyanate (BITC) is an isothiocyanate found in plants of the mustard family . It can be found in Alliaria petiolata, pilu oil, and papaya seeds where it is the main product of the glucotropaeolin breakdown by the enzyme myrosinase .


Synthesis Analysis

BITC can be synthesized through the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold . An orthogonal design was employed to assist in quickly and reliably finding optimum extraction conditions .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S and is abundant in Brassicaceae or Cruciferae vegetables . Benzyl isothiocyanate is an aromatic compound and contains a benzene ring .


Chemical Reactions Analysis

A rapid and sensitive headspace gas chromatography-mass spectrometry (HS-GC–MS) method was established for the determination of BITC in the peel, pulp, and seeds of Carica papaya Linn . The calibration curve obtained by using GC–MS was linear in a concentration range of 10–320 ng/mL .


Physical And Chemical Properties Analysis

BITC is a colorless to pale yellow liquid with a boiling point of 242–243 ºC . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

  • Biocompatible Delivery Systems : BITC's therapeutic application is limited by its low solubility, poor stability, and inadequate bioavailability. A study addressed these issues by encapsulating BITC in chitosan nanoparticles, enhancing its solubility and stability, making it a promising formulation for future biological applications (Uppal et al., 2018).

  • Cancer Research : BITC has shown potential in inducing apoptosis specifically in cancer cells. It activates certain pathways leading to cell cycle arrest and apoptosis in pancreatic, prostate, and leukemic cells (Basu & Haldar, 2008).

  • Antimicrobial Properties : BITC exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration indicating a strong relationship between its chemical structure and antibacterial effectiveness (Dias, Aires & Saavedra, 2014).

  • Enzyme Inhibition in Oral Health : BITC, extracted from Salvadora Persica L., has been found to inhibit acid production by oral flora, suggesting its role in preventing enamel demineralization (Al Gahtani & Al Bagieh, 2016).

  • Bioconjugation in Chemical Biology : BITC has been used in protein labeling, important in medicinal chemistry and chemical biology. A benzyl-isothiocyanate-activated fluorescent dye based on fluorescein scaffold has been developed for specific labeling of biomolecules (Petri et al., 2020).

  • Synergistic Effects with Antibiotics : BITC shows synergy with antibiotics like gentamycin and vancomycin against pathogenic bacteria, suggesting its potential as an adjunct in antimicrobial therapy (Dias, Aires, Bennett, Rosa & Saavedra, 2012).

Safety And Hazards

BITC is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

While the anti-cancer activities of BITC have been studied for decades, there is still much to explore about its potential applications . For instance, BITC could control black spot disease in tomato fruit and had no adverse effects on postharvest quality of tomato .

properties

IUPAC Name

isothiocyanatomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCFLQDBWCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020155
Record name Benzyl isothiocyanate
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Molecular Weight

149.21 g/mol
Source PubChem
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Physical Description

Solid, Pale yellowish liquid; Strong penetrating aroma
Record name Benzyl isothiocyanate
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Benzyl isothiocyanate
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Solubility

0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol)
Record name Benzyl isothiocyanate
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Density

1.121-1.127
Record name Benzyl isothiocyanate
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Product Name

Benzyl Isothiocyanate

CAS RN

622-78-6
Record name Benzyl isothiocyanate
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Melting Point

41 °C
Record name Benzyl isothiocyanate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Benzylamine (1.5 g) and triethyl amine (2.9 g) were dissolved in anhydrous ethyl acetate (50 ml) and stirred under ice cooling. Thiophosgene (4.9 g) dissolved in ethyl acetate (50 ml) was slowly added to the stirred solution. The solution was heated at reflux for 2 hr and filtered. Evaporation of the solvent afforded (isothiocyanatomethyl)-benzene which was used in the next step without purification. 1H NMR, CDCl3, 4.72 (2H, s), 7.30-7.40 (5H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dicyclohexylcarbodiimide (10.3 g) and carbon disulphide (20 ml) are stirred in a round-bottomed flask with 20 ml of diethyl ether at -10° C. Benzylamine (5.35 g, 5.5 ml) in 20 ml ether is added slowly when a white precipitate forms immediately. The reaction mixture is stirred overnight, filtered and the ether removed in vacuo. The residue is suspended in ether, filtered and the ether removed in vacuo. The remaining oil is distilled under vacuum (0.5 mm, 100° C. approx.) to give benzylisothiocyanate as an oil (4.7 g, 62%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzylamine (5.4 g, 0.05 mole) and triethylamine (15.4 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and filtered. The filtrate was treated with charcoal, then filtered and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column using hexane:ethyl acetate (90:10) as the eluant to yield benzyl isothiocyanate as a yellow oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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